1,1,10,10-Tetrachlorodecane

Übersicht

Beschreibung

1,1,10,10-Tetrachlorodecane is a useful research compound. Its molecular formula is C10H18Cl4 and its molecular weight is 280.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1,1,10,10-Tetrachlorodecane is a chlorinated hydrocarbon that has garnered attention due to its potential biological activities and environmental implications. This compound is part of a broader class of chlorinated aliphatic hydrocarbons, which are known for their varied biological effects, including toxicity and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and findings from relevant case studies.

Chemical Structure and Properties

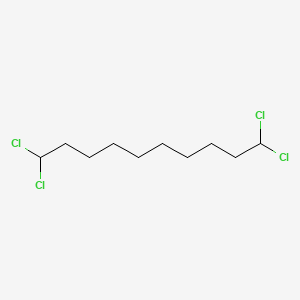

This compound has the molecular formula . Its structure features a decane backbone with four chlorine atoms substituted at the first and tenth positions. The presence of chlorine atoms significantly affects its physical and chemical properties, including solubility and reactivity.

Toxicity Studies

The toxicity of this compound has been evaluated in various studies. It is essential to understand its impact on human health and the environment.

- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to acute toxicity in aquatic organisms. For instance, a study reported an LC50 (lethal concentration for 50% of the test organisms) value for fish species exposed to tetrachlorodecanes .

- Chronic Toxicity : Long-term exposure studies indicate potential carcinogenic effects. In vitro assays have demonstrated that tetrachlorodecanes can induce mutations in bacterial strains (Ames test), suggesting a genotoxic potential .

| Study Type | Organism | Effect | Reference |

|---|---|---|---|

| Acute Toxicity | Fish | LC50 value reported | |

| Chronic Toxicity | Bacterial strains | Induced mutations |

Antimicrobial Activity

Recent investigations into the antimicrobial properties of chlorinated compounds have revealed that this compound exhibits moderate antibacterial activity against specific bacterial strains.

- Mechanism of Action : The compound disrupts bacterial cell membranes leading to cell lysis. This action is attributed to the lipophilicity imparted by the chlorinated structure .

- Case Study : A laboratory study tested various chlorinated alkanes against Gram-positive and Gram-negative bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to some clinically used antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

Environmental Impact

The environmental persistence of this compound raises concerns regarding its accumulation in ecosystems.

- Degradation Studies : Research indicates that photochemical degradation occurs under UV light exposure; however, the degradation rates are relatively slow compared to non-chlorinated hydrocarbons .

- Bioaccumulation Potential : Studies on aquatic organisms suggest that chlorinated compounds can bioaccumulate in fatty tissues leading to higher concentrations in predator species .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Industrial Applications

-

Intermediate in Organic Synthesis :

- 1,1,10,10-Tetrachlorodecane serves as an important intermediate in the synthesis of other organic compounds. Its chlorinated nature allows it to participate in various chemical reactions, such as nucleophilic substitutions and eliminations, making it valuable in the production of specialty chemicals .

- Additive in Plastics and Coatings :

- Use in Fire Retardants :

Environmental Studies

- Persistence and Environmental Impact :

-

Atmospheric Transformation Studies :

- Investigations into the atmospheric behavior of this compound reveal its transformation under sunlight exposure. For instance, studies demonstrated that this compound can undergo dechlorination and carbon chain decomposition when exposed to plant volatile organic compounds (PVOCs), leading to the formation of various degradation products .

Analytical Chemistry

-

Development of Analytical Methods :

- The need for reliable analytical methods for detecting and quantifying chlorinated paraffins has led to advancements in techniques such as supercritical fluid chromatography (SFC) coupled with mass spectrometry (MS). These methods facilitate the separation and identification of stereoisomers of this compound with high precision .

- Reference Standards for Environmental Monitoring :

Case Studies

- A study conducted on the atmospheric transformation of chlorinated paraffins highlighted the role of plant emissions in enhancing the degradation processes of this compound. The findings indicated that exposure to PVOCs significantly increased the rate of transformation into less chlorinated products .

- Another investigation focused on the health effects associated with exposure to chlorinated paraffins indicated potential risks such as liver toxicity and endocrine disruption in animal models. The study emphasized the importance of understanding the environmental fate and biological impacts of compounds like this compound .

Eigenschaften

IUPAC Name |

1,1,10,10-tetrachlorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18Cl4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYVCTJFQZIPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(Cl)Cl)CCCC(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50872678 | |

| Record name | 1,1,10,10-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33025-70-6 | |

| Record name | 1,1,10,10-Tetrachlorodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,10,10-Tetrachlorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.